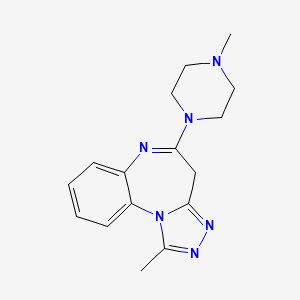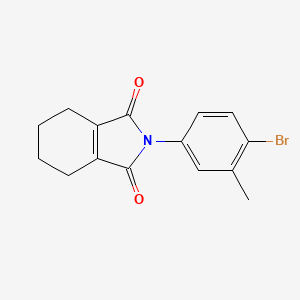
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrahydroisoindole dione structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine atom and the tetrahydroisoindole dione structure allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.
Bromo-substituted phenyl compounds: Compounds with bromine atoms attached to phenyl rings, but different overall structures.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydro- is unique due to the specific combination of functional groups and the tetrahydroisoindole dione structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
39985-71-2 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methylphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8H,2-5H2,1H3 |
InChI 键 |
WNZQYTGKTIISTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)CCCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


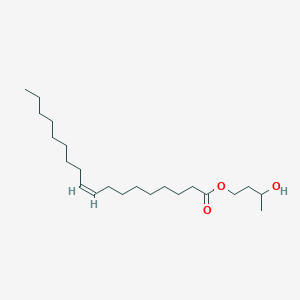
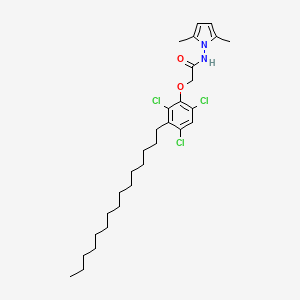
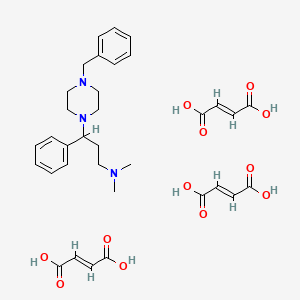
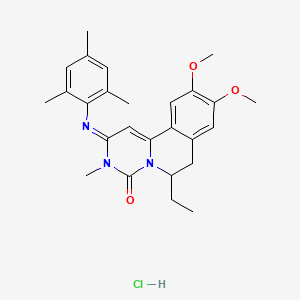


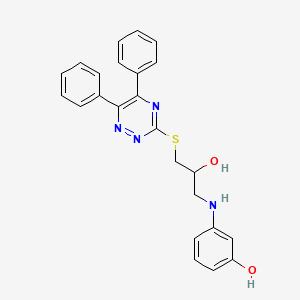

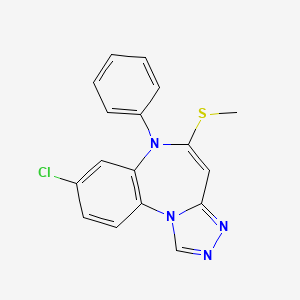
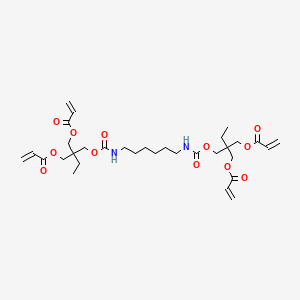
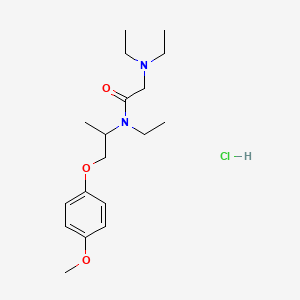
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)

